REACTION_CXSMILES
|
C(OC(=O)[N:5]([C:16]1[N:21]=[C:20]([CH3:22])[C:19]([C:23]#[N:24])=[CH:18][N:17]=1)[CH2:6][CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)C.[OH-].[Na+]>CO>[CH3:22][C:20]1[C:19]([C:23]#[N:24])=[CH:18][N:17]=[C:16]([NH:5][CH2:6][CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[N:21]=1 |f:1.2|
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Name
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(5-cyano-4-methyl-pyrimidin-2-yl)-[3-(1-methyl-piperidin-4-yl)-propyl]-carbamic acid ethyl ester
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Quantity
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1.4 g
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Type
|
reactant
|
Smiles
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C(C)OC(N(CCCC1CCN(CC1)C)C1=NC=C(C(=N1)C)C#N)=O
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Name
|
|
Quantity
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16 g
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Type
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solvent
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Smiles
|
CO
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resultant mixture was concentrated by rotary evaporation at about 20-25° C.
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
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WASH
|
Details
|
washed with water (20 g)
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at about 70-80° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1C#N)NCCCC1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |